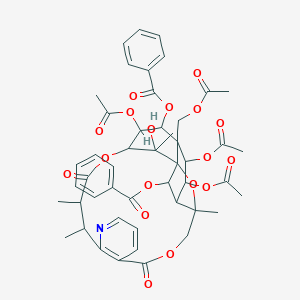![molecular formula C17H15N3OS2 B238559 N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been thoroughly studied.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-inflammatory properties have been demonstrated in animal models. In addition, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and oxidative stress. This compound has also been shown to improve cognitive function and reduce the formation of amyloid plaques in the brain. In addition, this compound has been shown to reduce the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively stable compound that can be easily synthesized and purified. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation is that this compound can be toxic at high concentrations, and its effects on human health are not well understood. Therefore, caution should be taken when working with this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea. One direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the potential applications of this compound in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on human health.
Synthesemethoden
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea can be synthesized through various methods, including the reaction of 2-aminobenzothiazole with propionyl chloride followed by reaction with thiourea in the presence of a base. Another method involves the reaction of 2-aminobenzothiazole with propionyl isothiocyanate followed by reaction with ammonia. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound can be confirmed through various analytical techniques.
Eigenschaften
Molekularformel |
C17H15N3OS2 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H15N3OS2/c1-2-15(21)20-17(22)18-12-9-7-11(8-10-12)16-19-13-5-3-4-6-14(13)23-16/h3-10H,2H2,1H3,(H2,18,20,21,22) |
InChI-Schlüssel |
JWCWFMIDUMLHSY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)


![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)